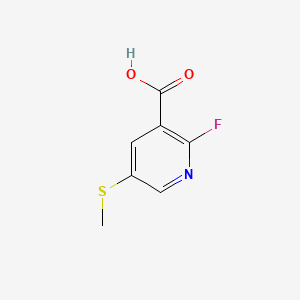

2-Fluoro-5-(methylthio)nicotinic acid

Description

Contextual Significance in Fluorinated and Sulfur-Containing Heterocyclic Chemistry Research

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The high electronegativity and small size of the fluorine atom can influence factors such as acidity, basicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science.

Similarly, the presence of a sulfur-containing moiety, such as the methylthio group in 2-Fluoro-5-(methylthio)nicotinic acid, introduces another layer of chemical versatility. Sulfur's ability to exist in various oxidation states and its participation in a range of chemical transformations make sulfur-containing heterocycles valuable building blocks in organic synthesis. The combination of both fluorine and a sulfur-based functional group within a single heterocyclic framework, as seen in the subject compound, presents a unique opportunity for the development of novel chemical entities with potentially synergistic effects arising from these distinct functionalities.

Overview of Nicotinic Acid Derivatives in Chemical Synthesis and Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds with a broad spectrum of applications. wikipedia.orgbio-world.comglentham.comlobachemie.com In the realm of medicine, nicotinic acid is recognized for its role in treating dyslipidemia. wikipedia.org Beyond its biological significance, the nicotinic acid scaffold serves as a versatile platform in chemical synthesis. The pyridine (B92270) ring can be readily modified at various positions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Nicotinic acid derivatives have been explored for their potential in a wide array of therapeutic areas, including as antibacterial and anti-inflammatory agents. nih.gov Furthermore, they have found utility in agriculture as active ingredients in herbicides, insecticides, and fungicides. mdpi.com The inherent reactivity and established biological relevance of the nicotinic acid core make its derivatives, such as this compound, intriguing subjects for further scientific exploration.

Scope and Objectives of Academic Inquiry on this compound

While the broader classes of fluorinated heterocycles, sulfur-containing compounds, and nicotinic acid derivatives are well-documented in scientific literature, specific academic inquiry focused solely on this compound appears to be limited. Much of the available information is found in chemical supplier catalogs, which provide basic data but lack in-depth research findings.

The primary objectives of academic inquiry into a compound like this compound would likely encompass several key areas. A fundamental goal would be the development of efficient and scalable synthetic routes to access this molecule. Characterization of its physicochemical properties would also be a critical objective, providing a foundation for understanding its behavior and potential applications.

Interactive Data Table: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆FNO₂S |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 1225637-23-3 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO2S |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-fluoro-5-methylsulfanylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H6FNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) |

InChI Key |

NYRJLFGZGMUEMR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(N=C1)F)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Fluoro 5 Methylthio Nicotinic Acid

Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for 2-fluoro-5-(methylthio)nicotinic acid. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bonded to the fluorine. nih.gov This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine (B92270) nitrogen. nih.gov The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The fluorine atom is an effective leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.com

The displacement of the C2-fluorine by nitrogen-based nucleophiles is a common and synthetically useful transformation. Primary and secondary amines, anilines, and other nitrogen heterocycles can be used to introduce diverse functionalities at this position. These reactions are typically carried out in the presence of a base to neutralize the hydrogen fluoride (HF) that is formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or tertiary amines like triethylamine (B128534) (Et₃N). Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed to facilitate the reaction. mdpi.com Recent studies have also shown that such SNAr reactions can be performed efficiently in aqueous media using polymeric additives, presenting a greener alternative to traditional organic solvents. d-nb.info

The general reaction with an amine can be depicted as follows: this compound + R¹R²NH → 2-(R¹R²-amino)-5-(methylthio)nicotinic acid + HF

Detailed research on analogous 2-halopyridine systems has demonstrated the broad applicability of this reaction. A variety of primary and secondary amines have been successfully coupled, leading to a wide range of N-substituted nicotinic acid derivatives. d-nb.info

| Nitrogen Nucleophile | Typical Reaction Conditions | Expected Product | Reference |

|---|---|---|---|

| Primary Amine (e.g., Benzylamine) | K₂CO₃, DMF, 80-100 °C | 2-(Benzylamino)-5-(methylthio)nicotinic acid | mdpi.comd-nb.info |

| Secondary Amine (e.g., Pyrrolidine) | KOH, H₂O/HPMC, rt | 2-(Pyrrolidin-1-yl)-5-(methylthio)nicotinic acid | d-nb.info |

| Aniline | K₂CO₃, DMSO, 120 °C | 2-(Phenylamino)-5-(methylthio)nicotinic acid | mdpi.com |

| Indole | KOH, DMSO, 100 °C | 2-(Indol-1-yl)-5-(methylthio)nicotinic acid | mdpi.com |

Oxygen nucleophiles can also displace the C2-fluorine atom. The reaction with hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leads to the formation of the corresponding 2-hydroxy-5-(methylthio)nicotinic acid. This hydrolysis reaction is often conducted in an aqueous solution or a mixture of water and a miscible organic solvent at elevated temperatures. The analogous reaction of 2-chloro-5-fluoro-nicotinate esters with bases like lithium hydroxide is a well-documented method for hydrolysis to the carboxylic acid, showcasing the reactivity of the halogenated pyridine ring towards hydroxide ions. google.com

Alkoxides, such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), react in a similar fashion to yield 2-alkoxy-5-(methylthio)nicotinic acid derivatives. These reactions are typically performed under anhydrous conditions in the corresponding alcohol as the solvent.

| Oxygen Nucleophile | Typical Reaction Conditions | Expected Product | Reference |

| Hydroxide (e.g., NaOH) | H₂O, 100 °C | 2-Hydroxy-5-(methylthio)nicotinic acid | google.com |

| Methoxide (e.g., NaOMe) | Methanol, reflux | 2-Methoxy-5-(methylthio)nicotinic acid | semanticscholar.org |

| Phenoxide (e.g., PhONa) | DMF, 100 °C | 2-Phenoxy-5-(methylthio)nicotinic acid | semanticscholar.org |

The fluorine at the C2 position can be substituted by sulfur nucleophiles, most commonly thiols (mercaptans), in the presence of a base. The reaction with a thiol (R-SH) and a base like sodium hydride (NaH) or potassium carbonate first generates the more nucleophilic thiolate anion (RS⁻), which then attacks the pyridine ring to displace the fluoride ion. This results in the formation of a 2-(alkylthio)- or 2-(arylthio)-5-(methylthio)nicotinic acid. Such transformations are valuable for introducing new sulfur-containing moieties into the molecule. The synthesis of related compounds has involved the reaction of a di-chlorinated nicotinic acid ester with methyl mercaptan, indicating the feasibility of such substitutions on the pyridine core. patsnap.com

| Sulfur Nucleophile | Typical Reaction Conditions | Expected Product | Reference |

| Ethanethiol (EtSH) | K₂CO₃, DMF, 80 °C | 2-(Ethylthio)-5-(methylthio)nicotinic acid | patsnap.comnih.gov |

| Thiophenol (PhSH) | NaH, THF, rt to 60 °C | 2-(Phenylthio)-5-(methylthio)nicotinic acid | semanticscholar.org |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes a variety of standard transformations, including esterification and amidation, which are fundamental for creating derivatives with modified properties.

Esterification of the carboxylic acid group can be readily achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com For related nicotinic acids, refluxing with an alcohol and a catalytic amount of sulfuric acid has been shown to produce the corresponding esters in good yields. koreascience.kr

Alternative esterification methods include reaction with alkyl halides in the presence of a base or using esterification agents like diazomethane (B1218177) for specific applications. Lactonization is not applicable for this molecule as it lacks a hydroxyl group in a suitable position to form a stable intramolecular cyclic ester.

| Reagent(s) | Method | Typical Conditions | Expected Product |

| Methanol, H₂SO₄ (cat.) | Fischer Esterification | Reflux, 48h | Methyl 2-fluoro-5-(methylthio)nicotinate |

| Ethanol, TsOH (cat.) | Fischer Esterification | Toluene, reflux with Dean-Stark trap | Ethyl 2-fluoro-5-(methylthio)nicotinate |

| Methyl Iodide, K₂CO₃ | Alkylation | DMF, rt | Methyl 2-fluoro-5-(methylthio)nicotinate |

The formation of an amide bond is another crucial reaction of the carboxylic acid group, allowing for its linkage to amines and amino acids. A common two-step procedure involves first activating the carboxylic acid by converting it into a more reactive intermediate, such as an acyl chloride. mdpi.com This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide. mdpi.com

Alternatively, direct amidation can be accomplished using a wide array of "coupling reagents" developed for peptide synthesis. luxembourg-bio.com These reagents facilitate the reaction between a carboxylic acid and an amine under mild conditions, minimizing side reactions and racemization when chiral amines are used. The carboxylic acid is activated in situ by the coupling reagent to form an active ester or other reactive species, which is then readily attacked by the amine.

| Coupling Reagent (Abbreviation) | Full Name | Typical Co-reagent/Base |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | HOBt (1-Hydroxybenzotriazole) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | HOBt, DMAP (4-Dimethylaminopyridine) |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | DIPEA (N,N-Diisopropylethylamine) |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, HOAt (1-Hydroxy-7-azabenzotriazole) |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA |

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid functional group of this compound can be reduced to its corresponding primary alcohol, (2-fluoro-5-(methylthio)pyridin-3-yl)methanol, or to the aldehyde, 2-fluoro-5-(methylthio)nicotinaldehyde. The choice of reducing agent is crucial for controlling the extent of the reduction. libretexts.org

Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically required for the complete reduction of a carboxylic acid to a primary alcohol. libretexts.org The reaction involves the addition of a hydride ion to the carbonyl carbon, followed by protonation. libretexts.org In contrast, the partial reduction to an aldehyde is more complex and often requires the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or ester) followed by reduction with a less reactive hydride agent, or the use of specialized reagents that can selectively stop at the aldehyde stage. organic-chemistry.org

The resulting alcohol, (2-fluoro-5-(methylthio)pyridin-3-yl)methanol, and the aldehyde, 2-fluoro-5-(methylthio)nicotinaldehyde, are valuable intermediates for further synthetic transformations. 001chemical.com

Table 1: Reduction Products of this compound

| Starting Material | Product | Product Type | Typical Reagents |

|---|---|---|---|

| This compound | (2-Fluoro-5-(methylthio)pyridin-3-yl)methanol | Primary Alcohol | LiAlH₄ |

Oxidation and Desulfurization of the Methylthio Group

The methylthio group (-SCH₃) is a key functional moiety in this compound, susceptible to both oxidation and replacement reactions.

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. The oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a common transformation in organic synthesis. researchgate.net This process can be achieved using a variety of oxidizing agents. acsgcipr.org

Hydrogen peroxide (H₂O₂) is a common "green" oxidant for this transformation. nih.gov By carefully controlling the reaction conditions (e.g., stoichiometry of the oxidant, temperature, and reaction time), it is possible to selectively obtain either the sulfoxide, 2-fluoro-5-(methylsulfinyl)nicotinic acid, or the sulfone, 2-fluoro-5-(methylsulfonyl)nicotinic acid. acsgcipr.orgnih.gov Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also highly effective for these oxidations. organic-chemistry.org The formation of the sulfone represents a higher oxidation state and typically requires more forceful conditions or a greater excess of the oxidizing agent. researchgate.net

Table 2: Oxidation Products of the Methylthio Group

| Product Name | Chemical Structure | Oxidation State | Common Oxidizing Agents |

|---|---|---|---|

| 2-Fluoro-5-(methylsulfinyl)nicotinic acid | Sulfoxide | H₂O₂, m-CPBA (controlled) |

The methylthio group can be removed from the pyridine ring through a process known as desulfurization. A common method for achieving this is through catalytic hydrogenation using Raney nickel. google.com This reaction replaces the C-S bond with a C-H bond, effectively converting the 5-(methylthio) substituent to hydrogen. google.com

Furthermore, the methylthio group, particularly after oxidation to the more reactive sulfone, can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This allows for its replacement by a variety of other functional groups, such as amines, alkoxides, or thiolates, providing a route to a diverse range of substituted nicotinic acid derivatives. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, and sulfonation, are fundamental for functionalizing aromatic rings. wikipedia.org However, the pyridine ring is inherently electron-deficient compared to benzene, which makes it less reactive towards electrophiles. wikipedia.org The reaction typically requires harsh conditions, and the electrophile is directed to the meta-position relative to the ring nitrogen. libretexts.org

In this compound, the reactivity and regioselectivity are further influenced by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group, while the methylthio and carboxylic acid groups are also deactivating. wikipedia.org The interplay of these electronic effects makes electrophilic substitution on this specific ring system challenging. Reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would likely require forcing conditions, and predicting the precise substitution pattern would depend on the relative directing power of the existing groups. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives

To build more complex molecular architectures, derivatives of this compound can be employed in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org This typically requires converting one of the ring positions into a suitable handle for coupling, such as a halide (Br, I) or a triflate.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. researchgate.net A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to form biaryl or vinyl-substituted pyridine structures. nih.govnih.govresearchgate.net The reaction is known for its mild conditions and tolerance of many functional groups. mdpi.com

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane) using a palladium catalyst. wikipedia.orglibretexts.org This method is also versatile and can be used to introduce a wide variety of alkyl, vinyl, or aryl groups onto the pyridine ring of a suitably functionalized this compound derivative. wikipedia.org

Heck Coupling: The Heck reaction forms a C-C bond between an organohalide and an alkene in the presence of a palladium catalyst. This would allow for the introduction of alkenyl substituents onto the pyridine ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.orgrsc.org It is the most common method for synthesizing alkynyl-substituted aromatic compounds. A halogenated derivative of this compound could undergo Sonogashira coupling to install an alkyne functional group, a valuable handle for further chemistry, including click reactions. soton.ac.uk

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki | Organohalide + Boronic Acid/Ester | Palladium | C(sp²)-C(sp²) |

| Stille | Organohalide + Organostannane | Palladium | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Heck | Organohalide + Alkene | Palladium | C(sp²)-C(sp²) (vinyl) |

C-H Functionalization Strategies

As of the latest available research, specific studies detailing the direct C-H functionalization of this compound are not extensively documented in publicly accessible scientific literature. The exploration of chemical reactivity for this compound has primarily centered on transformations involving other functional groups present in the molecule.

While the field of C-H functionalization has become a significant area of interest in organic synthesis for its potential to form carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, the application of these strategies to this compound has not been specifically reported. Research on related nicotinic acid derivatives often involves cross-coupling reactions where pre-functionalized halides or organometallic reagents are utilized, rather than direct C-H activation.

Therefore, a detailed discussion and data on C-H functionalization strategies specifically for this compound, including reaction conditions, yields, and regioselectivity, cannot be provided at this time due to a lack of available research data. Further investigation into the reactivity of this molecule may in the future elucidate potential pathways for its C-H functionalization.

Advanced Derivatization Strategies and Analogue Synthesis of 2 Fluoro 5 Methylthio Nicotinic Acid

Design and Synthesis of Nicotinamide (B372718) Analogues of 2-Fluoro-5-(methylthio)nicotinic Acid

The synthesis of nicotinamide analogues from this compound is a key strategy for developing new chemical entities with potential therapeutic applications. The general approach involves the activation of the carboxylic acid followed by coupling with a diverse range of primary or secondary amines.

A common synthetic route commences with the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can yield the corresponding acyl chloride. This intermediate can then be reacted with a desired amine in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to afford the target nicotinamide analogue.

Alternatively, peptide coupling reagents can be employed for a milder and more efficient amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) facilitate the direct coupling of the carboxylic acid with an amine. This method is particularly useful for synthesizing a library of analogues with various amine substituents.

A representative reaction scheme is the coupling of this compound with a substituted aniline. The reaction, mediated by a coupling agent like HATU and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF), would proceed to yield the corresponding N-aryl nicotinamide.

Table 1: Examples of Reagents for Nicotinamide Analogue Synthesis

| Reagent Class | Specific Examples | Role in Synthesis |

|---|---|---|

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Activation of carboxylic acid to acyl chloride |

| Peptide Coupling Reagents | DCC, EDC, HATU, HBTU | Facilitate direct amide bond formation |

| Bases | Triethylamine (Et₃N), Pyridine, DIPEA | Neutralize acid byproducts and facilitate coupling |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), DMF | Provide a medium for the reaction |

Synthesis of Esters and Thioesters of this compound

The synthesis of esters and thioesters of this compound expands the chemical space of its derivatives, offering compounds with altered physicochemical properties such as lipophilicity and reactivity.

Ester Synthesis: Standard esterification methods are readily applicable to this compound. The Fischer-Speier esterification, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classical approach for preparing simple alkyl esters. orientjchem.org For more sensitive substrates or to achieve higher yields under milder conditions, other methods are preferred.

One such method is the reaction of the carboxylic acid with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent. Alternatively, coupling reagents such as DCC can be used to facilitate the reaction between the carboxylic acid and an alcohol.

Thioester Synthesis: Thioesters are valuable intermediates in organic synthesis and are known for their enhanced reactivity compared to esters. wikipedia.org The synthesis of thioesters from this compound can be achieved through several routes. One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a thiol in the presence of a base. wikipedia.org

Another approach utilizes coupling reagents to directly form the thioester bond. For instance, reacting the carboxylic acid with a thiol in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC can provide the desired thioester. libretexts.org More modern methods may employ reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to facilitate this transformation under mild conditions.

Table 2: General Methods for Ester and Thioester Synthesis

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| Esters | Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) |

| Esters | Alkylation | Alkyl halide, Base (e.g., K₂CO₃) |

| Thioesters | Acyl Chloride Route | Thionyl chloride, Thiol, Base |

| Thioesters | Direct Coupling | Thiol, Coupling Agent (e.g., DCC, EDC) |

Incorporation into Complex Molecular Architectures and Scaffolds

The this compound moiety is a valuable building block for the construction of more complex molecular architectures and scaffolds, particularly in the field of drug discovery. Nicotinic acid and its derivatives are prevalent in a wide range of biologically active compounds. chemistryjournal.net The specific substitution pattern of this compound can impart favorable properties to larger molecules, such as improved metabolic stability and specific binding interactions.

This functionalized nicotinic acid can be incorporated into larger structures through the formation of amide or ester linkages, as detailed in the previous sections. For example, it can be coupled with complex amine- or alcohol-containing fragments to generate novel drug candidates. The pyridine nitrogen also offers a site for quaternization or N-oxide formation, further diversifying the potential molecular architectures.

Regioselective Modification Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The pyridine ring of this compound and its derivatives presents several positions for regioselective LSF.

The inherent electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine and carboxylic acid (or its derivative) groups, and the electron-donating methylthio group, dictate the regioselectivity of C-H functionalization reactions. The positions ortho and para to the nitrogen atom are generally activated towards nucleophilic attack and deactivated towards electrophilic attack.

Strategies for LSF of such a substituted pyridine could include:

Directed Metalation: The carboxylic acid group or a derived amide can act as a directing group for ortho-lithiation, potentially allowing for functionalization at the C-4 position.

Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, or iridium catalysts can be used to selectively activate and functionalize C-H bonds. The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups. nih.gov Functionalization at the C-4 and C-6 positions would be plausible targets.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-2 position is highly activated towards nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for derivatization at this position. nih.gov

Radical Functionalization: Minisci-type reactions could potentially be used to introduce alkyl or acyl groups onto the electron-deficient pyridine ring, with regioselectivity being influenced by both steric and electronic factors.

The development of regioselective LSF strategies for this compound derivatives is a promising avenue for the efficient exploration of chemical space around this important scaffold.

Role of 2 Fluoro 5 Methylthio Nicotinic Acid in Medicinal Chemistry Research Excluding Clinical Data

Utility as a Key Synthetic Building Block for Bioactive Scaffolds

No specific studies or patents were identified that detail the use of 2-Fluoro-5-(methylthio)nicotinic acid as a key intermediate or starting material for the synthesis of named bioactive scaffolds. Although nicotinic acid and its derivatives are widely used in the creation of pharmacologically active molecules, the synthetic utility of this particular compound is not elaborated upon in the retrieved sources.

Precursor in Rational Ligand Design and Target Identification Studies

There is no available research that describes the use of this compound as a precursor in rational ligand design. The literature search did not yield any studies where this molecule was specifically designed or utilized to probe a biological target or to serve as the foundational structure for developing new ligands.

Application in Fragment-Based Drug Discovery Research

The search did not uncover any instances of this compound being included in fragment libraries or used in fragment-based screening campaigns. While fluorinated fragments are a valuable component of modern fragment-based drug discovery (FBDD), the application of this specific compound in such research is not documented.

Contribution to Structure-Activity Relationship (SAR) Studies in Related Analogues

No literature was found that discusses the synthesis of analogues of this compound for the purpose of conducting structure-activity relationship (SAR) studies. Research on how modifications to its fluoro, methylthio, or carboxylic acid groups affect biological activity has not been published in the available resources.

Computational and Theoretical Studies of 2 Fluoro 5 Methylthio Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For derivatives of nicotinic acid, these calculations have proven invaluable in understanding their structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds similar to 2-Fluoro-5-(methylthio)nicotinic acid, such as 2-(methylthio)nicotinic acid, DFT calculations, often using the B3LYP method with a 6-311G(d,p) basis set, have been employed to determine structural and spectroscopic data in the ground state. researchgate.net These calculations typically involve geometry optimization to find the most stable molecular conformation.

For this compound, DFT calculations would similarly predict bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom at the 2-position and the methylthio group at the 5-position would influence the electron distribution within the pyridine (B92270) ring, affecting its aromaticity and the geometry of the carboxylic acid group. Key parameters that would be of interest in a DFT study are presented in the hypothetical data table below, based on expected trends for such molecules.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.

| Parameter | Predicted Value |

|---|---|

| C2-F Bond Length | ~1.35 Å |

| C5-S Bond Length | ~1.77 Å |

| S-CH3 Bond Length | ~1.82 Å |

DFT calculations also provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For nicotinic acid derivatives, these calculations help in identifying the regions of the molecule that are most likely to be involved in chemical reactions. dergipark.org.tr

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

In a hypothetical MEP analysis of this compound, the regions of negative electrostatic potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating their susceptibility to electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making them sites for nucleophilic attack. The MEP surface provides a visual representation of the molecule's reactivity, which is crucial for understanding its potential interactions with biological receptors. Studies on related nicotinic acid derivatives have successfully used MEP analysis to understand their electronic behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

In the context of drug design, molecular docking simulations would be used to predict the binding orientation and affinity of this compound within the active site of a target protein. These simulations would take into account the three-dimensional structure of both the ligand and the protein, and score different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following docking, molecular dynamics (MD) simulations could be performed to investigate the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions, allowing for the assessment of conformational changes in both the ligand and the protein upon binding. This information is critical for the rational design of more potent and selective inhibitors.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For 2-(methylthio)nicotinic acid, DFT calculations have been used to simulate its FT-IR and Raman spectra. researchgate.net

A similar computational approach for this compound would involve calculating the vibrational frequencies and intensities. The calculated vibrational modes can be assigned to specific functional groups within the molecule, such as the C=O stretching of the carboxylic acid, the C-F stretching, and the C-S stretching modes.

Furthermore, Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra can be invaluable in interpreting experimental NMR data and confirming the structural assignment of the molecule. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the substituents on the pyridine ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3500 |

| C=O (Carboxylic Acid) | Stretching | ~1720 |

| C-F | Stretching | ~1250 |

Conformation Analysis and Stereochemical Considerations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which ultimately determines its biological activity. For this compound, the primary conformational flexibility would arise from the rotation around the C3-C(OOH) single bond and the C5-S and S-CH3 single bonds.

Computational studies on similar molecules, like 2-(methylthio)nicotinic acid, have explored different possible conformers to identify the most stable structure. researchgate.net For this compound, a similar conformational search would be necessary to determine the preferred orientation of the carboxylic acid and methylthio groups relative to the pyridine ring. The presence of the fluorine atom at the 2-position could introduce steric or electronic effects that influence the conformational preferences. Studies on other fluoro-substituted aromatic compounds have shown that the fluorine atom can significantly impact conformational stability through electrostatic and steric interactions.

As this compound does not possess a chiral center, stereochemical considerations are not applicable in this case. However, understanding the most stable conformation is vital for predicting its interaction with chiral biological environments like protein binding sites.

Analytical Methodologies for the Characterization and Quantification of 2 Fluoro 5 Methylthio Nicotinic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Fluoro-5-(methylthio)nicotinic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The proton on the pyridine (B92270) ring at position 4 would likely appear as a doublet, coupled to the fluorine atom at position 2. The proton at position 6 would appear as a singlet. The methyl protons of the methylthio group are expected to be a sharp singlet. The acidic proton of the carboxylic acid group may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound would display signals for all seven carbon atoms. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating nature of the methylthio group. The carbon atom directly bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: As this compound contains a fluorine atom, ¹⁹F NMR is a crucial tool for its characterization. biophysics.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making this technique highly sensitive. biophysics.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, likely a doublet due to coupling with the neighboring proton at position 4 of the pyridine ring. The chemical shift of this signal provides a unique fingerprint for the fluorine's chemical environment.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~8.2 | d | J(H,F) ≈ 4-6 | H-4 |

| ~8.6 | s | H-6 | ||

| ~2.6 | s | -SCH₃ | ||

| >10 | br s | -COOH | ||

| ¹³C | ~165 | d | J(C,F) ≈ 15-25 | C-2 |

| ~158 | s | C-3 | ||

| ~145 | d | J(C,F) ≈ 5-10 | C-4 | |

| ~120 | s | C-5 | ||

| ~150 | s | C-6 | ||

| ~170 | s | -COOH | ||

| ~15 | s | -SCH₃ | ||

| ¹⁹F | -60 to -90 | d | J(F,H) ≈ 4-6 | F-2 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS, GC-MS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling high-performance liquid chromatography with mass spectrometry allows for the separation of the compound from a mixture followed by its detection and identification by the mass spectrometer. researchgate.net This is a powerful tool for purity assessment and for analyzing complex samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS would be challenging. However, after derivatization to a more volatile ester (e.g., a methyl ester), GC-MS could be employed for its analysis. The electron ionization (EI) mode in GC-MS would likely lead to more extensive fragmentation compared to ESI, providing additional structural information. Common fragmentation pathways could include the loss of the carboxylic acid group (as CO₂), the methyl group from the thioether, or cleavage of the thioether bond.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted m/z | Ion |

| ESI-MS | Positive | 188.0179 | [C₇H₇FNO₂S]⁺ |

| ESI-MS | Negative | 186.0028 | [C₇H₅FNO₂S]⁻ |

| HRMS (ESI+) | Positive | 188.0179 | [M+H]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-F stretching vibration is expected to appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the substituted pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. While the O-H and C=O stretches are also visible, aromatic ring vibrations often give strong Raman signals. The C-S and S-CH₃ vibrations may be more easily observed in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Technique |

| 2500-3300 | O-H stretch (carboxylic acid) | IR |

| ~1700 | C=O stretch (carboxylic acid) | IR, Raman |

| 1400-1600 | C=C, C=N stretches (aromatic ring) | IR, Raman |

| 1200-1300 | C-F stretch | IR |

| 600-800 | C-S stretch | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is useful for detecting conjugated systems. The substituted pyridine ring in this compound acts as a chromophore. Based on the UV spectrum of nicotinic acid, which shows an absorption maximum around 260 nm, it is expected that this compound will have a similar absorption profile. starna.comjapsonline.com The presence of the fluorine and methylthio substituents may cause a slight shift in the wavelength of maximum absorbance (λmax).

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

| Solvent | Predicted λmax (nm) |

| Ethanol or Methanol | ~260-270 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. iteh.ai Given the polar nature of the carboxylic acid group, a reversed-phase HPLC method is most suitable.

A typical HPLC system would consist of a C18 stationary phase column. The mobile phase would likely be a gradient of an aqueous solvent (often water with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector set at the λmax of the compound. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Table 5: Typical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (~265 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. For a compound like this compound, GC analysis would typically require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) to prevent thermal degradation in the injector and column and to improve peak shape. The separation would be achieved on a capillary column, likely with a stationary phase of intermediate polarity. Detection could be accomplished using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.

Despite the suitability of GC for analyzing related nicotinic acid derivatives, a search of scientific databases and chemical literature did not yield any specific, validated GC methods for the direct analysis or quantification of this compound. mdpi.comsemanticscholar.org Research has been published on GC-MS methods for niacin (nicotinic acid) and its impurities, which generally involve direct analysis or derivatization, but these methods have not been applied to or validated for the title compound. mdpi.comsemanticscholar.org

Table 1: Hypothetical Gas Chromatography Parameters for a Derivatized Analog This table is illustrative of a potential starting point for method development and is not based on published experimental data for this compound.

| Parameter | Potential Condition |

|---|---|

| Derivatizing Agent | Diazomethane (B1218177) or BF3/Methanol |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometry (MS) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a single crystal of high quality is required.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been determined or is not publicly available. While crystal structures for related fluorinated and substituted nicotinic acids have been reported, this specific structural information for the title compound is absent from the scientific literature. Therefore, no data on its unit cell parameters, space group, or atomic coordinates can be presented.

Emerging Research Applications and Future Perspectives

Potential in Agrochemical Research and Development

The development of novel agrochemicals is driven by the need for compounds with high efficacy, low toxicity, and favorable environmental profiles. agropages.com Pyridine-based compounds have historically played a crucial role in the formulation of fungicides, insecticides, and herbicides. nih.gov The introduction of fluorine into these molecules can significantly enhance their biological activity and metabolic stability. nih.gov

While direct research on 2-Fluoro-5-(methylthio)nicotinic acid in agrochemicals is limited, the combination of a fluoro-substituted pyridine (B92270) ring and a methylthio group suggests potential as a scaffold for new active ingredients. The sulfur-containing thioether group is a common motif in pharmacologically active substances and can contribute to a molecule's biological and pharmacological properties. tandfonline.comnih.gov The synergy between the fluorine atom and the methylthio group could lead to the development of agrochemicals with novel modes of action or improved performance characteristics.

Table 1: Key Structural Features and Their Potential Impact in Agrochemicals

| Structural Feature | Potential Contribution to Agrochemical Activity |

| Fluorinated Pyridine Ring | Enhanced biological activity, increased metabolic stability, altered electronic properties for target interaction. agropages.comnih.gov |

| Carboxylic Acid Group | Potential for derivatization to create esters or amides with varied properties. |

| Methylthio Group | Can influence biological and pharmacological properties, potential for oxidation to sulfoxide (B87167) or sulfone for modified activity. tandfonline.comnih.gov |

Novel Applications in Material Science

The application of fluorinated and sulfur-containing organic compounds extends beyond the life sciences into material science. Fluorinated molecules can exhibit unique properties such as hydrophobicity and thermal stability, making them valuable in the design of advanced materials. nih.gov For instance, fluorinated carboxylic acids have been explored as building blocks for the formation of self-assembled monolayers due to their strong hydrogen-bonding capabilities. nih.gov

While there is no specific information on the use of this compound in material science, its structure suggests potential avenues for exploration. The pyridine core, combined with the polar carboxylic acid and the polarizable sulfur atom, could be utilized in the synthesis of novel polymers, liquid crystals, or functional coatings. The presence of both fluorine and sulfur could impart unique optical or electronic properties to materials derived from this compound.

Advanced Functionalization and Synthetic Accessibility Challenges

The synthesis and functionalization of complex heterocyclic molecules like this compound present both opportunities and challenges for chemists. The development of efficient synthetic routes to such compounds is crucial for their exploration in various applications. nih.gov

Late-stage functionalization of pyridine rings is a key strategy for creating diverse molecular libraries for screening. acs.org Techniques involving C-H bond fluorination followed by nucleophilic aromatic substitution can provide access to a wide range of functionalized pyridines under mild conditions. acs.org However, the synthesis of sulfur-containing heterocycles can be complex, and research is ongoing to develop new methodologies for their direct and late-stage functionalization. tandfonline.com

Challenges in the synthesis of this compound may include achieving regioselective fluorination and introduction of the methylthio group. The development of robust and scalable synthetic protocols will be essential to unlock the full potential of this and related compounds.

Future Directions in the Study of Fluorinated and Sulfur-Containing Pyridine Carboxylic Acids

The fields of medicinal chemistry and agrochemical research are continually seeking novel molecular scaffolds to address emerging challenges such as drug and pesticide resistance. researchgate.net Fluorinated and sulfur-containing pyridine carboxylic acids represent a promising class of compounds for future investigation.

Future research will likely focus on several key areas:

Exploration of Structure-Activity Relationships: Systematic studies to understand how the interplay between the fluorine atom, the sulfur-containing group, and the carboxylic acid function influences biological activity.

Development of Novel Synthetic Methodologies: The creation of more efficient and versatile synthetic routes will be critical for accessing a wider range of derivatives for biological screening. nih.gov

Investigation of New Applications: Expanding the scope of research beyond traditional areas to explore applications in fields such as veterinary medicine and functional materials. nih.gov

Computational and Theoretical Studies: Utilizing computational modeling to predict the properties and biological activities of new derivatives, thereby guiding synthetic efforts. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-5-(methylthio)nicotinic acid, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Fluorination of 5-(methylthio)nicotinic acid derivatives using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., DMF, 60–80°C). Monitor progress via TLC or HPLC .

-

Route 2 : Thioether formation via nucleophilic substitution: React 2-fluoro-5-bromonicotinic acid with sodium methanethiolate in DMSO at 50°C for 6–8 hours .

-

Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and inert atmosphere (N₂/Ar) to minimize side reactions.

Method Reagents/Conditions Yield Range Key Challenges Direct Fluorination Selectfluor®, DMF, 80°C 45–60% Competing dehalogenation Thioether Substitution NaSCH₃, DMSO, 50°C 55–70% Purification of polar byproducts

Q. How should researchers handle and store this compound to ensure stability?

- Protocol :

- Storage : Seal in moisture-resistant containers under inert gas (argon) at –20°C. Avoid exposure to light due to potential photodegradation of the methylthio group .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound may cause respiratory irritation (H302 hazard code) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, δ ~160 ppm for COOH in ¹³C) .

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to quantify purity (>95%) and detect trace impurities .

- X-ray Crystallography : Resolve anisotropic properties (e.g., hydrogen bonding between carboxylic acid and pyridine ring) .

Advanced Research Questions

Q. How do the fluorine and methylthio substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The fluorine at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to position 4/5.

- The methylthio group at position 5 enhances nucleophilic aromatic substitution (SₙAr) reactivity but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura) .

- Experimental Design :

- Test Pd-catalyzed couplings (e.g., with aryl boronic acids) under varying conditions (ligands: SPhos vs. XPhos; bases: K₂CO₃ vs. CsF).

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

- Troubleshooting :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carboxylic protons (δ ~12–13 ppm) are solvent-sensitive.

- Dynamic Processes : Variable-temperature NMR to detect rotational barriers in the methylthio group .

Q. How can derivatization of the carboxylic acid group expand its application in medicinal chemistry?

- Functionalization Approaches :

- Amide Formation : React with HATU/DIPEA and amines (e.g., benzylamine) to generate bioactive analogs.

- Esterification : Use SOCl₂/MeOH to produce methyl esters for improved cell permeability .

- Case Study : Pyrazoline derivatives of nicotinic acid (via hydrazide intermediates) show anti-inflammatory activity, suggesting similar potential for this compound .

Data Gaps and Research Challenges

Q. Why do computational predictions of logP values conflict with experimental measurements?

- Hypothesis : The methylthio group’s polarizability and fluorine’s electronegativity create discrepancies in solvation models.

- Validation : Measure logP experimentally (shake-flask method, octanol/water) and compare with ChemAxon or ACD/Labs predictions .

Q. What are the limitations of current synthetic methods in scaling up production for in vivo studies?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.